Cas no 865370-16-7 (N-Bocamino-cyano-acetic Acid Ethyl Ester)

N-Bocamino-cyano-acetic Acid Ethyl Ester structure
865370-16-7 structure
Product Name:N-Bocamino-cyano-acetic Acid Ethyl Ester
Numero CAS:865370-16-7
MF:C10H16N2O4
MW:228.245042800903
MDL:MFCD11616708
CID:1095708
PubChem ID:12178252
Update Time:2025-08-03

N-Bocamino-cyano-acetic Acid Ethyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-butyl(ethoxycarbonyl)(cyano)methylcarbamate
    • Ethyl N-{[(2-methyl-2-propanyl)oxy]carbonyl}-3-nitriloalaninate
    • ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)-2-CYANOACETATE
    • Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester (9CI)
    • Ethyl 2-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]acetate (ACI)
    • N-Bocamino-cyano-acetic acid ethyl ester
    • AS-55002
    • ETHYL 2-[(TERT-BUTOXYCARBONYL)AMINO]-2-CYANOACETATE
    • ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
    • AKOS026672284
    • KJUZWYMGERWKTL-UHFFFAOYSA-N
    • EN300-263310
    • DB-370184
    • 865370-16-7
    • CS-0035554
    • MFCD11616708
    • Ethyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate
    • Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
    • SCHEMBL498653
    • W12094
    • N-Bocamino-cyano-aceticacidethylester
    • SY066567
    • ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate
    • N-Bocamino-cyano-acetic Acid Ethyl Ester
    • MDL: MFCD11616708
    • Inchi: 1S/C10H16N2O4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5H2,1-4H3,(H,12,14)
    • Chiave InChI: KJUZWYMGERWKTL-UHFFFAOYSA-N
    • Sorrisi: N#CC(C(OCC)=O)NC(OC(C)(C)C)=O

Proprietà calcolate

  • Massa esatta: 228.11100700g/mol
  • Massa monoisotopica: 228.11100700g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 7
  • Complessità: 311
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.2
  • Superficie polare topologica: 88.4Ų

N-Bocamino-cyano-acetic Acid Ethyl Ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM316767-5g
N-Bocamino-cyano-acetic acid ethyl ester
865370-16-7 95%
5g
$505 2021-06-09
TRC
B815205-20mg
N-Bocamino-cyano-acetic Acid Ethyl Ester
865370-16-7
20mg
$ 50.00 2022-06-06
TRC
B815205-40mg
N-Bocamino-cyano-acetic Acid Ethyl Ester
865370-16-7
40mg
$ 65.00 2022-06-06
TRC
B815205-200mg
N-Bocamino-cyano-acetic Acid Ethyl Ester
865370-16-7
200mg
$ 135.00 2022-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T85420-25g
N-Bocamino-cyano-acetic acid ethyl ester
865370-16-7 95%
25g
¥9881.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T85420-5g
N-Bocamino-cyano-acetic acid ethyl ester
865370-16-7 95%
5g
¥1476.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T85420-1g
N-Bocamino-cyano-acetic acid ethyl ester
865370-16-7 95%
1g
¥523.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T85420-100mg
N-Bocamino-cyano-acetic acid ethyl ester
865370-16-7 95%
100mg
¥156.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T85420-250mg
N-Bocamino-cyano-acetic acid ethyl ester
865370-16-7 95%
250mg
¥238.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DC425-200mg
N-Bocamino-cyano-acetic Acid Ethyl Ester
865370-16-7 95+%
200mg
354.0CNY 2021-07-15

N-Bocamino-cyano-acetic Acid Ethyl Ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  5 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
Riferimento
One-step catalytic enantioselective α-quaternary 5-hydroxyproline synthesis: An asymmetric entry to highly functionalized α-quaternary proline derivatives
Breistein, Palle; et al, Advanced Synthesis & Catalysis, 2012, 354(6), 1156-1162

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  rt; 30 min, rt; 1 h, 35 °C
2.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  5 h, rt → 100 °C; 100 °C → rt
2.2 Reagents: Water ;  rt
Riferimento
One-step catalytic enantioselective α-quaternary 5-hydroxyproline synthesis: An asymmetric entry to highly functionalized α-quaternary proline derivatives
Breistein, Palle; et al, Advanced Synthesis & Catalysis, 2012, 354(6), 1156-1162

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt; 0.5 h, rt
2.1 Reagents: Triethylamine Solvents: Toluene ;  8 h, reflux
Riferimento
Novel immunomodulators based on an oxazolin-2-one-4-carboxamide scaffold
He, Xinhua; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 553-557

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  5 h, 100 °C
Riferimento
Organocatalytic asymmetric synthesis of versatile γ-lactams
Poulsen, Thomas B.; et al, Angewandte Chemie, 2008, 47(25), 4687-4690

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  5 h, rt → reflux
Riferimento
α,β-Unsaturated β-silyl imide substrates for catalytic, enantioselective conjugate additions: A total synthesis of (+)-lactacystin and the discovery of a new proteasome inhibitor
Balskus, Emily P.; et al, Journal of the American Chemical Society, 2006, 128(21), 6810-6812

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Toluene ;  8 h, reflux
Riferimento
Novel immunomodulators based on an oxazolin-2-one-4-carboxamide scaffold
He, Xinhua; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 553-557

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
Riferimento
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 20 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Electrophilic amination of enolates with oxaziridines: effects of oxaziridine structure and reaction conditions
Armstrong, Alan; et al, Tetrahedron, 2005, 61(35), 8423-8442

Metodo di produzione 9

Condizioni di reazione
Riferimento
Biological Evaluation of L-Tyrosine Labelled with fac-[99mTc(CO)3]+ at a para-OH-Coupled 2,3-Diaminopropionic Acid Based Chelator
Felber, Michael; et al, European Journal of Inorganic Chemistry, 2017, 2017(12), 1772-1777

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Phosphoric acid Solvents: Water ;  rt; pH 3.0 - 3.5, rt; 2 h, rt; rt
2.1 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt; 0.5 h, rt
3.1 Reagents: Triethylamine Solvents: Toluene ;  8 h, reflux
Riferimento
Novel immunomodulators based on an oxazolin-2-one-4-carboxamide scaffold
He, Xinhua; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 553-557

N-Bocamino-cyano-acetic Acid Ethyl Ester Raw materials

N-Bocamino-cyano-acetic Acid Ethyl Ester Preparation Products

N-Bocamino-cyano-acetic Acid Ethyl Ester Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:865370-16-7)N-Bocamino-cyano-acetic Acid Ethyl Ester
Numero d'ordine:A1235001
Stato delle scorte:in Stock
Quantità:25g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 18:48
Prezzo ($):1244/403
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:865370-16-7)N-Bocamino-cyano-acetic Acid Ethyl Ester
A1235001
Purezza:99%/99%
Quantità:25g/5g
Prezzo ($):1244/403
Email